5-butyl-6-chloropyridazin-3-amine
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Overview
Description
5-Butyl-6-chloropyridazin-3-amine is a chemical compound with the molecular formula C8H12ClN3. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 6-chloropyridazine with butylamine under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of 5-butyl-6-chloropyridazin-3-amine may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed:
- Oxidized derivatives
- Reduced amine derivatives
- Substituted pyridazine compounds
Scientific Research Applications
5-Butyl-6-chloropyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-butyl-6-chloropyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
- 5-tert-butyl-6-chloropyridazin-3-amine
- 5-methyl-6-chloropyridazin-3-amine
- 5-ethyl-6-chloropyridazin-3-amine
Comparison: 5-Butyl-6-chloropyridazin-3-amine is unique due to its specific butyl substitution, which may confer distinct chemical and biological properties compared to its methyl, ethyl, and tert-butyl analogs. These differences can affect the compound’s reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
5-butyl-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-4-6-5-7(10)11-12-8(6)9/h5H,2-4H2,1H3,(H2,10,11) |
InChI Key |
RCTMWCSFUJBZDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NN=C1Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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